molecular formula C14H10O5 B162303 3,4-Dihydroxy-2-methoxyxanthone CAS No. 6702-55-2

3,4-Dihydroxy-2-methoxyxanthone

Cat. No.: B162303
CAS No.: 6702-55-2
M. Wt: 258.23 g/mol
InChI Key: QVBMBJBJZWDNSK-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-2-methoxyxanthone is a xanthone derivative, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. The structure of this compound includes a dibenzo-γ-pyrone scaffold with hydroxyl and methoxy substituents, contributing to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthones, including 3,4-Dihydroxy-2-methoxyxanthone, typically involves the cyclization of polyphenolic precursors. One common method is the Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to improve yield and reduce reaction time .

Industrial Production Methods: Industrial production of xanthones often employs similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of microwave heating has been explored to further enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-2-methoxyxanthone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the xanthone core can be reduced to form dihydroxanthones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products:

Scientific Research Applications

Mechanism of Action

The biological activities of 3,4-Dihydroxy-2-methoxyxanthone are attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, modulate signaling pathways related to inflammation, and induce apoptosis in cancer cells. The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

  • 1,3,5-Trihydroxyxanthone
  • 1,3,7-Trihydroxyxanthone
  • 1,7-Dihydroxy-3-methoxyxanthone

Comparison: 3,4-Dihydroxy-2-methoxyxanthone is unique due to its specific substitution pattern, which influences its solubility, reactivity, and biological activity. Compared to other xanthones, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

IUPAC Name

3,4-dihydroxy-2-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-10-6-8-11(15)7-4-2-3-5-9(7)19-14(8)13(17)12(10)16/h2-6,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBMBJBJZWDNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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